molecular formula C6H7N3 B1342748 1-ethyl-1H-pyrazole-4-carbonitrile CAS No. 1006434-01-0

1-ethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1342748
CAS No.: 1006434-01-0
M. Wt: 121.14 g/mol
InChI Key: SCVYEGXBMMZIET-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C6H7N3 It features a pyrazole ring substituted with an ethyl group at the 1-position and a cyano group at the 4-position

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride is commonly used for reduction reactions.

    Substitution: Sodium hydride or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically produces amines or other reduced forms.

    Substitution Products: Substitution reactions can yield various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application .

Comparison with Similar Compounds

  • 1-Phenyl-1H-pyrazole-4-carbonitrile
  • 1-Methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1H-pyrazole-4-carbonitrile

Uniqueness: 1-Ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and cyano group at the 4-position differentiate it from other pyrazole derivatives, making it a valuable compound for targeted synthesis and application .

Properties

IUPAC Name

1-ethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVYEGXBMMZIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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